molecular formula C13H8ClN3O B2661992 (6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone CAS No. 90734-72-8

(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone

Cat. No.: B2661992
CAS No.: 90734-72-8
M. Wt: 257.68
InChI Key: DWEXNPGMMTWOKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone typically involves the reaction of 6-chloroimidazo[1,2-b]pyridazine with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst . The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for temperature and pressure control, as well as continuous monitoring of the reaction progress, is common in industrial production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6-position of the imidazo[1,2-b]pyridazine ring influences its reactivity and interaction with biological targets .

Properties

IUPAC Name

(6-chloroimidazo[1,2-b]pyridazin-3-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O/c14-11-6-7-12-15-8-10(17(12)16-11)13(18)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEXNPGMMTWOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C3N2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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